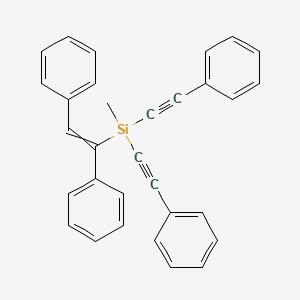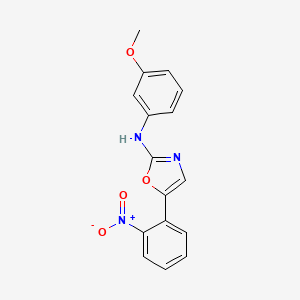![molecular formula C26H16N2O2 B14225081 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- CAS No. 827340-35-2](/img/structure/B14225081.png)
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- is a complex organic compound that belongs to the class of indolo-phenanthridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- can be achieved through several methods. One notable method involves the use of palladium-catalyzed domino C–N coupling, hydroamination, and C–H arylation reactions. This method allows for the synthesis of various phenanthridines in good yields from easily accessible starting materials using a single palladium catalyst .
Another approach involves a solvent-free and transition metal catalyst-free synthesis from commercially available 6-chlorophenanthridine. This method is more ecologically friendly and cost-efficient compared to traditional methods .
Industrial Production Methods
the scalability of the solvent-free and transition metal catalyst-free synthesis method suggests potential for industrial application .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving halogens, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium 2,2,6,6-tetramethylpiperidide, and phenyl boronic acid . Reaction conditions vary depending on the desired product and include both solvent-free and solvent-based methods.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridines and indolo-phenanthridine derivatives .
Wissenschaftliche Forschungsanwendungen
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development due to its unique structural features and biological activity.
Materials Science: It is used in the development of organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs) due to its optical and electrochemical properties.
Organic Electronics: The compound’s properties make it suitable for use in organic semiconductors and other electronic applications.
Wirkmechanismus
The mechanism of action of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. detailed studies on its exact mechanism of action are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indolo-phenanthridine derivatives such as indolo[1,2-f]phenanthridine and indolo[4,3-bc]phenanthridine .
Uniqueness
What sets 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- apart is its unique structural configuration and the specific synthetic routes available for its preparation.
Eigenschaften
CAS-Nummer |
827340-35-2 |
|---|---|
Molekularformel |
C26H16N2O2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
10-benzyl-10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C26H16N2O2/c29-25-19-14-27-20-12-6-4-10-17(20)22(19)26(30)24-23(25)18-11-5-7-13-21(18)28(24)15-16-8-2-1-3-9-16/h1-14H,15H2 |
InChI-Schlüssel |
CDAMHTDSORYNSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)C5=C(C4=O)C=NC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


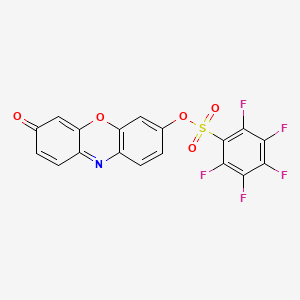
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
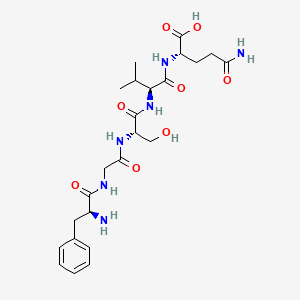
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
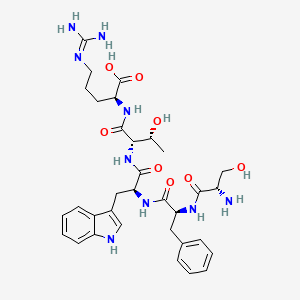
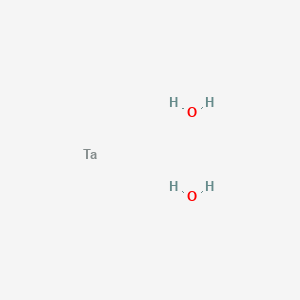

![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
